![molecular formula C11H13ClN2O4 B1523652 2-Boc-amino-6-chloro-nicotinic acid CAS No. 1224194-44-8](/img/structure/B1523652.png)
2-Boc-amino-6-chloro-nicotinic acid
Overview
Description
2-Boc-amino-6-chloro-nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a chlorine atom attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-amino-6-chloro-nicotinic acid typically involves the protection of the amino group with a Boc group, followed by chlorination of the nicotinic acid. One common method involves the following steps:
Protection of the Amino Group: The amino group of nicotinic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to yield the Boc-protected amino nicotinic acid.
Chlorination: The Boc-protected amino nicotinic acid is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Boc-amino-6-chloro-nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR). These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution Reactions: Products include various substituted nicotinic acids depending on the nucleophile used.
Deprotection Reactions: The major product is 6-chloro-nicotinic acid with a free amino group.
Coupling Reactions: Products are typically biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Medicinal Chemistry
Cancer Treatment:
2-Boc-amino-6-chloro-nicotinic acid serves as an intermediate in the synthesis of compounds used in cancer therapies. For instance, it is involved in the preparation of AZD8055, a drug that has been tested in clinical trials for treating various cancers, including lymphomas and solid tumors . The compound's structural attributes allow it to interact with biological targets effectively, making it a valuable scaffold for drug development.
Nicotinic Receptor Modulation:
Research indicates that derivatives of nicotinic acids, including this compound, can act on nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in several neurological conditions and smoking cessation therapies. Compounds derived from nicotinic acid have shown selective antagonistic properties against specific nAChR subtypes, which may lead to the development of new treatments for nicotine addiction .
Biochemical Research
Enzyme Studies:
The compound has been utilized in studies focusing on the enzymatic degradation of chlorinated nicotinic acids. For example, research on a bacterium capable of mineralizing 6-chloronicotinic acid revealed pathways involving nicotinic acid derivatives . This highlights the compound's role in understanding microbial metabolism and its potential applications in bioremediation.
Synthesis of Novel Compounds:
In synthetic organic chemistry, this compound is a precursor for synthesizing various bioactive molecules. Its versatility allows chemists to modify its structure to create analogs with enhanced biological activities. For example, studies have shown that modifications to the nicotinic acid framework can yield compounds with improved anti-cancer properties .
Data Tables and Case Studies
Application Area | Compound Involved | Key Findings |
---|---|---|
Cancer Treatment | AZD8055 | Effective against lymphomas and solid tumors; key intermediate in synthesis. |
Nicotinic Receptor Modulation | This compound | Selective antagonist properties observed; potential for smoking cessation therapies. |
Enzyme Studies | 6-Chloronic Acid | Identified metabolic pathways involving degradation by specific bacteria. |
Synthesis of Novel Compounds | Various Derivatives | Enhanced biological activities through structural modifications. |
Mechanism of Action
The mechanism of action of 2-Boc-amino-6-chloro-nicotinic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc group can influence the compound’s solubility and stability, while the chlorine atom can affect its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloro-nicotinic acid: Lacks the Boc protection, making it more reactive but less stable.
2-Boc-amino-5-chloro-nicotinic acid: Similar structure but with the chlorine atom in a different position, leading to different reactivity and properties.
2-Boc-amino-6-bromo-nicotinic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness
2-Boc-amino-6-chloro-nicotinic acid is unique due to the combination of the Boc-protected amino group and the chlorine atom, which provides a balance of stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Biological Activity
Overview
2-Boc-amino-6-chloro-nicotinic acid is a derivative of nicotinic acid, notable for its biological activity and potential applications in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a chlorine atom, which contribute to its unique properties and reactivity.
The synthesis of this compound typically involves:
- Protection of the Amino Group : The amino group of nicotinic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Chlorination : The Boc-protected amino nicotinic acid is chlorinated using agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission and modulation of synaptic plasticity. The presence of the Boc group enhances solubility and stability, while the chlorine atom can influence binding affinity and reactivity .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Properties : The compound has been investigated for its anticancer effects, showing promise in inhibiting tumor cell proliferation in vitro.
- Nicotinic Receptor Modulation : The compound acts as an agonist at nAChRs, particularly influencing α4β2 receptor subtypes, which are implicated in nicotine dependence and other neurological disorders .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of various nicotinic derivatives, this compound demonstrated significant inhibition of HepG2 liver cancer cells. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating moderate potency compared to standard chemotherapeutics .
Case Study: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for both bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
2-Amino-6-chloro-nicotinic acid | Lacks Boc protection | Higher reactivity; less stable |
2-Boc-amino-5-chloro-nicotinic acid | Chlorine at different position | Different reactivity profile |
2-Boc-amino-6-bromo-nicotinic acid | Bromine instead of chlorine | Varies in biological activity |
The unique combination of the Boc-protected amino group and the chlorine atom gives this compound a balance of stability and reactivity, making it a valuable intermediate for pharmaceutical synthesis.
Properties
IUPAC Name |
6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-6(9(15)16)4-5-7(12)13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQPHEBAPHGVEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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